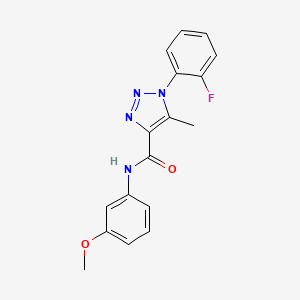

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals

Méthodes De Préparation

The synthesis of 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the methoxyphenyl group and a halogenated precursor.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Analyse Des Réactions Chimiques

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Coupling Reactions: The triazole ring can engage in coupling reactions, such as Sonogashira or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Applications De Recherche Scientifique

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.

Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Biology: The compound serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing signal transduction pathways.

DNA Intercalation: The triazole ring may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects in cancer cells.

Comparaison Avec Des Composés Similaires

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.

1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding interactions.

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: The absence of the methyl group on the triazole ring can affect the compound’s steric properties and binding affinity to molecular targets.

Activité Biologique

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15FN4O2

- Molecular Weight : 326.33 g/mol

- InChIKey : NMKIFDLCKCFOLR-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit various pathogens.

| Activity Type | Organism Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 5.0 | |

| Antibacterial | E. coli | 12.0 | |

| Antiviral | HSV-1 | 4.5 |

Anticancer Activity

The compound has shown promising anticancer properties in various studies. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | 8.0 | Apoptosis induction |

| Lung Cancer | A549 | 10.5 | Cell cycle arrest |

| Colon Cancer | HCT116 | 7.5 | Inhibition of PI3K/Akt pathway |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to apoptosis in cancer cells .

Study on Antitrypanosomal Activity

A recent study evaluated the trypanocidal potential of various triazole analogs, including this compound. Results indicated significant activity against Trypanosoma cruzi with an IC50 value of 6.20 µM. This suggests that modifications to the triazole scaffold can enhance its efficacy against parasitic infections .

Synthesis and Evaluation

In a study focused on synthesizing triazole-containing compounds, researchers aimed to develop derivatives with enhanced antifungal activity. Although some derivatives showed minimal activity against bacterial strains, the presence of specific functional groups improved overall bioactivity .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-12-6-5-7-13(10-12)24-2)20-21-22(11)15-9-4-3-8-14(15)18/h3-10H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPACKPRTARVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.